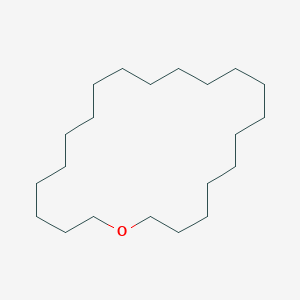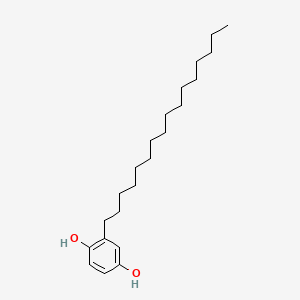![molecular formula C12H11IO4S B14142843 [Hydroxy(phenyl)-lambda3-iodanyl] benzenesulfonate CAS No. 61477-31-4](/img/structure/B14142843.png)
[Hydroxy(phenyl)-lambda3-iodanyl] benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Hydroxy(phenyl)-lambda3-iodanyl] benzenesulfonate is a compound that belongs to the class of hypervalent iodine compounds. These compounds are known for their unique chemical properties and reactivity, making them valuable in various chemical reactions and applications. The presence of both hydroxy and sulfonate groups in the molecule contributes to its versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Hydroxy(phenyl)-lambda3-iodanyl] benzenesulfonate typically involves the oxidation of iodobenzene derivatives. One common method is the reaction of iodobenzene with a suitable oxidizing agent, such as peracetic acid or hydrogen peroxide, in the presence of a sulfonating agent like sulfuric acid. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
[Hydroxy(phenyl)-lambda3-iodanyl] benzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of other substrates.
Reduction: It can be reduced to lower oxidation state iodine compounds.
Substitution: The hydroxy and sulfonate groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized organic compounds, while substitution reactions can produce a range of substituted derivatives.
Scientific Research Applications
[Hydroxy(phenyl)-lambda3-iodanyl] benzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation and substitution reactions.
Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.
Industry: It is utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which [Hydroxy(phenyl)-lambda3-iodanyl] benzenesulfonate exerts its effects involves its ability to act as an oxidizing agent. The hypervalent iodine center can facilitate the transfer of oxygen atoms to substrates, leading to their oxidation. This process often involves the formation of reactive intermediates that can further react with other molecules.
Comparison with Similar Compounds
Similar Compounds
Phenyliodine(III) diacetate (PIDA): Another hypervalent iodine compound with similar oxidizing properties.
Iodosobenzene: Known for its use in oxidation reactions.
Phenyliodine(III) bis(trifluoroacetate): Used in various organic transformations.
Uniqueness
[Hydroxy(phenyl)-lambda3-iodanyl] benzenesulfonate is unique due to the presence of both hydroxy and sulfonate groups, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable reagent in both academic and industrial settings.
Properties
CAS No. |
61477-31-4 |
|---|---|
Molecular Formula |
C12H11IO4S |
Molecular Weight |
378.18 g/mol |
IUPAC Name |
[hydroxy(phenyl)-λ3-iodanyl] benzenesulfonate |
InChI |
InChI=1S/C12H11IO4S/c14-13(11-7-3-1-4-8-11)17-18(15,16)12-9-5-2-6-10-12/h1-10,14H |
InChI Key |
MXUJRZRNLJYUAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OI(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)hydrazine](/img/structure/B14142766.png)
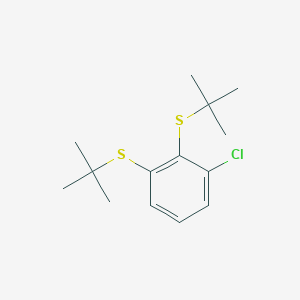
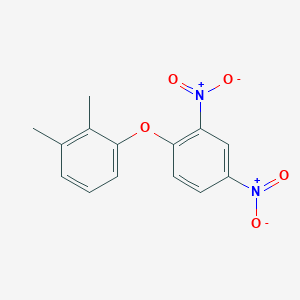
![6,7-Dimethyl-2-thiabicyclo[3.2.0]hept-3-ene-6,7-dicarboxylic acid](/img/structure/B14142778.png)
![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide](/img/structure/B14142780.png)
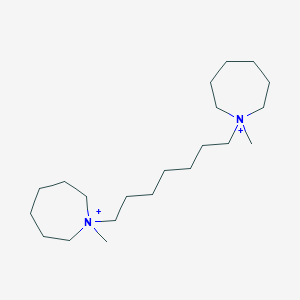

![2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one](/img/structure/B14142793.png)
![4-Chloro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B14142814.png)
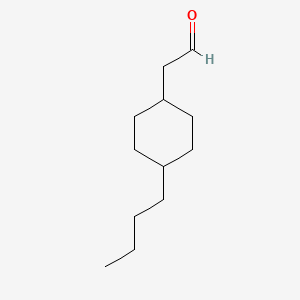

![Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14142828.png)
